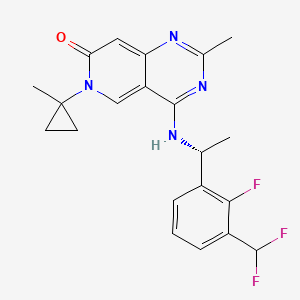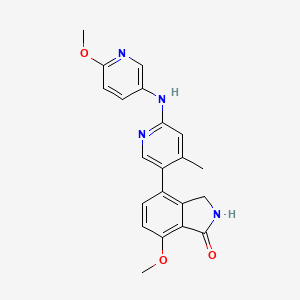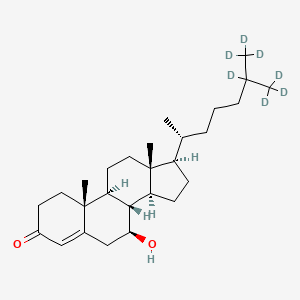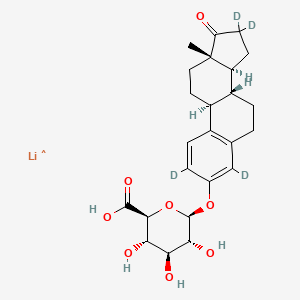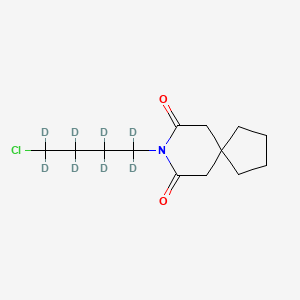
Buspirone EP impurity L-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buspirone EP impurity L-d8 is a deuterated form of Buspirone EP impurity L. It is a reference standard used in the pharmaceutical industry for the analysis and quality control of buspirone, an anxiolytic drug. The compound is chemically known as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buspirone EP impurity L-d8 involves the incorporation of deuterium atoms into the molecular structure of Buspirone EP impurity L. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Buspirone EP impurity L-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Buspirone EP impurity L-d8 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of buspirone and its impurities.
Biology: In studies involving the metabolism and pharmacokinetics of buspirone.
Medicine: In the development and validation of analytical methods for the quality control of buspirone formulations.
Industry: In the production and quality assurance of buspirone and its related compounds.
Mechanism of Action
The mechanism of action of Buspirone EP impurity L-d8 is similar to that of buspirone. It primarily acts as a partial agonist at serotonin 5-HT1A receptors, modulating the release of serotonin in the brain. This interaction leads to anxiolytic effects without the sedative properties associated with other anxiolytics. The compound also affects dopaminergic and noradrenergic pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Buspirone EP impurity L-d8 can be compared with other deuterated and non-deuterated impurities of buspirone, such as:
Buspirone EP impurity A-d8: Another deuterated impurity used for similar analytical purposes.
Buspirone EP impurity E-d8: A deuterated impurity with a different molecular structure.
Buspirone EP impurity L: The non-deuterated form of the compound .
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research and quality control .
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
265.80 g/mol |
IUPAC Name |
8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2 |
InChI Key |
BCNBRBQCDHLCBD-IFBDEUHTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



